N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-{N-[(4-methylphenyl)sulfonyl]-L-alanyl}piperidine-4-carboxamide
Description
N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-{N-[(4-methylphenyl)sulfonyl]-L-alanyl}piperidine-4-carboxamide is a synthetic compound featuring a piperidine-4-carboxamide core substituted with a 4-methylphenylsulfonyl-L-alanyl group and a 2-[(4-methylphenyl)amino]-2-oxoethyl moiety. Its structural complexity arises from the integration of sulfonamide, carboxamide, and aryl groups, which are common in bioactive molecules targeting enzymes or receptors.
Properties
Molecular Formula |
C25H32N4O5S |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
N-[2-(4-methylanilino)-2-oxoethyl]-1-[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C25H32N4O5S/c1-17-4-8-21(9-5-17)27-23(30)16-26-24(31)20-12-14-29(15-13-20)25(32)19(3)28-35(33,34)22-10-6-18(2)7-11-22/h4-11,19-20,28H,12-16H2,1-3H3,(H,26,31)(H,27,30)/t19-/m0/s1 |
InChI Key |
WNFGLMOKDSZFJJ-IBGZPJMESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CNC(=O)C2CCN(CC2)C(=O)[C@H](C)NS(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNC(=O)C2CCN(CC2)C(=O)C(C)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-{N-[(4-methylphenyl)sulfonyl]-L-alanyl}piperidine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common synthetic routes include:
Amidation Reaction: The initial step involves the formation of an amide bond between 4-methylphenylamine and a suitable carboxylic acid derivative.
Piperidine Ring Formation: The final step involves the cyclization of the intermediate compound to form the piperidine ring, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-{N-[(4-methylphenyl)sulfonyl]-L-alanyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound exhibits various biological activities that make it a candidate for further research and development:
-
Antitumor Activity :
- Studies have shown that compounds similar to N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-{N-[(4-methylphenyl)sulfonyl]-L-alanyl}piperidine-4-carboxamide can inhibit tumor growth by blocking specific signaling pathways involved in cancer proliferation. For instance, the combination of similar compounds with known inhibitors has demonstrated enhanced antitumor effects in preclinical models .
-
Inhibition of Protein Interactions :
- The compound may interfere with protein-protein interactions critical for tumor cell survival and proliferation. This mechanism is particularly relevant in cancers where such interactions are upregulated.
- Anti-inflammatory Properties :
Case Study 1: Antitumor Efficacy
A study investigating the effects of this compound in combination with standard chemotherapy agents revealed a significant reduction in tumor size in mouse xenograft models compared to controls. The study highlighted the compound's ability to enhance the efficacy of existing treatments by targeting multiple pathways involved in tumor growth .
Case Study 2: Inflammation Modulation
In vitro studies on inflammatory cell lines demonstrated that the compound reduced pro-inflammatory cytokine production, suggesting its potential use as an anti-inflammatory agent. This finding aligns with ongoing research into similar compounds aimed at treating chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-{N-[(4-methylphenyl)sulfonyl]-L-alanyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways. The exact mechanism depends on the specific biological system and target being studied.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Analogs
Spectral Data Comparison
- IR Spectroscopy : The target compound’s sulfonamide and carboxamide groups would exhibit characteristic peaks similar to 13a (e.g., C=O at ~1664 cm⁻¹, NH/NH₂ at ~3186–3336 cm⁻¹) .
- NMR : The 4-methylphenyl group in the target compound would produce a singlet at δ ~2.30 ppm (cf. 13a ), while the L-alanyl moiety may introduce additional splitting patterns in the δ 3.5–4.5 ppm range .
Bioactivity and Functional Comparison
Bioactivity Clustering
highlights that structurally similar compounds cluster by bioactivity profiles. For example, 13a and 13b () likely share bioactivity with the target compound due to their common sulfonamide and aryl groups, which are associated with kinase or protease inhibition . Computational metrics like Tanimoto and Dice indexes () could quantify this similarity, with values >0.7 indicating significant overlap in pharmacophores .
Table 2: Hypothetical Bioactivity Metrics
| Compound | Tanimoto Index (vs. Target) | Predicted Targets |
|---|---|---|
| Target Compound | 1.00 | Proteases, Kinases |
| 13a | 0.75 | Carbonic Anhydrase, Kinases |
| 13b | 0.68 | Tyrosine Phosphatases |
Mode of Action via Chemical-Genetic Profiling
suggests that compounds with similar gene fitness profiles share modes of action. If the target compound induces fitness defects in yeast strains associated with membrane transport (e.g., ERG genes), it may align with antifungal azoles, whereas overlap with TOP2 genes might indicate DNA topoisomerase inhibition .
Computational and Analytical Comparisons
Molecular Networking and Dereplication
As per , molecular networking using MS/MS data and cosine scores (>0.8) could group the target compound with analogs like 13a based on fragmentation patterns. For example, a parent ion at m/z 357 (cf. 13a ) with similar daughter ions (e.g., m/z 172, 91) would indicate structural homology .
QSAR and Read-Across Predictions
QSAR models () could predict the target compound’s solubility or toxicity by comparing its sulfonamide and carboxamide groups to training sets. A logP value ~2.5 (similar to 13a ) would suggest moderate lipophilicity, favoring blood-brain barrier penetration .
Biological Activity
The compound N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-{N-[(4-methylphenyl)sulfonyl]-L-alanyl}piperidine-4-carboxamide, often referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes the available literature on its biological effects, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by a piperidine ring, an amine group, and a sulfonamide moiety, which are known to influence its biological activity. The molecular formula is , and it possesses a molecular weight of approximately 372.47 g/mol.
Research indicates that compounds with similar structural features often interact with various biological targets, including enzymes and receptors. The following mechanisms have been hypothesized for this compound:
- Enzyme Inhibition : It is speculated that the compound may inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes.
- Cell Growth Inhibition : Analogous compounds have shown the ability to inhibit cell growth by interfering with cellular signaling pathways, particularly those involving dihydrofolate reductase (DHFR) .
Antibacterial Activity
The compound has been evaluated for its antibacterial properties against several strains of bacteria. In studies involving derivatives with similar functional groups:
- Moderate to Strong Activity : Compounds demonstrated significant activity against Salmonella typhi and Bacillus subtilis, indicating potential as antibacterial agents .
- Inhibitory Concentration (IC50) : Some derivatives showed IC50 values ranging from 1.13 µM to 6.28 µM against urease, suggesting strong enzyme inhibition capabilities .
Anticholinesterase Activity
Given the presence of the piperidine structure, it is plausible that this compound exhibits anticholinesterase activity:
- Mechanism : Compounds with similar structures have been shown to enhance cholinergic transmission by inhibiting AChE, leading to increased acetylcholine levels in synaptic clefts.
Synthesis and Evaluation
A study synthesized a series of piperidine derivatives and evaluated their biological activities. The findings indicated that modifications in the piperidine ring significantly affected both antibacterial and enzyme inhibitory activities .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that substituents on the phenyl ring influenced the overall biological activity of the compounds. For instance, introducing electron-withdrawing groups enhanced antibacterial efficacy while maintaining low cytotoxicity .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | Antibacterial Activity (IC50 µM) | AChE Inhibition (%) |
|---|---|---|---|
| Compound A | Piperidine + Sulfonamide | 2.14 | 75 |
| Compound B | Piperazine + Amine | 1.21 | 82 |
| Compound C | Piperidine + Thioether | 6.28 | 68 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
